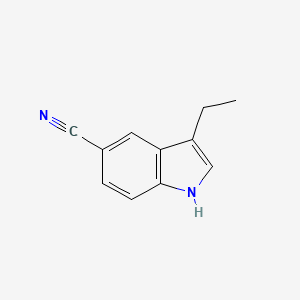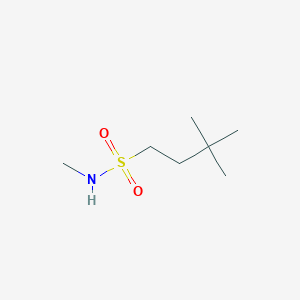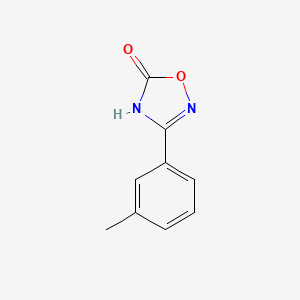![molecular formula C5H7F3N4 B13189666 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar trifluoromethylation techniques on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in its antimalarial application, it inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in malaria parasites . This inhibition disrupts the parasite’s ability to replicate and survive.
Comparación Con Compuestos Similares
1,2,4-Triazole: A parent compound with similar structural features but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the triazole ring.
Trifluoromethylthiophenes: Similar in having the trifluoromethyl group but with a thiophene ring instead of a triazole.
Uniqueness: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical properties and biological activities. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H7F3N4 |
|---|---|
Peso molecular |
180.13 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H7F3N4/c1-2(9)3-10-4(12-11-3)5(6,7)8/h2H,9H2,1H3,(H,10,11,12) |
Clave InChI |
ABSUTWXXCSJXDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NN1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)


![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)

![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)
![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)


![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
